molecular formula C29H23BrN4O4 B12635668 C29H23BrN4O4

C29H23BrN4O4

Cat. No.: B12635668
M. Wt: 571.4 g/mol
InChI Key: HQODYDJRYVLUFU-SIAIGSQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C29H23BrN4O4 is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C29H23BrN4O4 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of bromine and nitrogen-containing reagents under controlled conditions to achieve the desired molecular structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

C29H23BrN4O4: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

Properties

Molecular Formula

C29H23BrN4O4

Molecular Weight

571.4 g/mol

IUPAC Name

(3aR,6aS)-5'-bromo-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C29H23BrN4O4/c1-38-18-9-7-17(8-10-18)34-26(35)24-23(12-15-14-31-21-5-3-2-4-19(15)21)33-29(25(24)27(34)36)20-13-16(30)6-11-22(20)32-28(29)37/h2-11,13-14,23-25,31,33H,12H2,1H3,(H,32,37)/t23?,24-,25+,29?/m1/s1

InChI Key

HQODYDJRYVLUFU-SIAIGSQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Br)NC4=O)NC3CC6=CNC7=CC=CC=C76

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CNC7=CC=CC=C76

Origin of Product

United States

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